CGRP antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGRP antagonist 1 is a potent receptor antagonist for the calcitonin gene-related peptide (CGRP) receptor. It has shown significant potential in the study of cardiovascular and neurovascular diseases . This compound is particularly relevant in the context of migraine treatment, where it has been found to effectively inhibit the CGRP receptor, thereby alleviating migraine symptoms .
准备方法
The synthesis of CGRP antagonist 1 involves several key steps. One common method includes the Hayashi–Miyaura reaction, asymmetric conjugate addition, and intramolecular Heck reaction . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
化学反应分析
CGRP antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different oxidized derivatives, or it can undergo nucleophilic substitution to form various substituted products .
科学研究应用
CGRP antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and binding affinities of CGRP receptors. In biology and medicine, it is primarily used in the research of cardiovascular and neurovascular diseases, particularly in the context of migraine treatment . The compound has shown considerable effectiveness and safety in clinical trials for migraine prophylaxis . Additionally, it is used in the study of other conditions where CGRP plays a role, such as inflammation and immune responses .
作用机制
The mechanism of action of CGRP antagonist 1 involves its binding to the CGRP receptor, thereby inhibiting the physiological and cellular effects of CGRP . CGRP is a neurotransmitter that plays a major role in migraine attacks by causing blood vessels to expand, increasing inflammation, and triggering migraine symptoms . By blocking the binding of CGRP to its receptor, this compound effectively prevents these effects, thereby alleviating migraine symptoms .
相似化合物的比较
CGRP antagonist 1 is unique in its high potency and specificity for the CGRP receptor. Similar compounds include atogepant, erenumab, ubrogepant, and galcanezumab . These compounds also target the CGRP receptor but may differ in their binding affinities, mechanisms of action, and clinical applications. For instance, atogepant is another small molecule CGRP receptor antagonist used for migraine prophylaxis, while erenumab is a monoclonal antibody that targets the CGRP receptor .
属性
分子式 |
C29H26N4O4 |
---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1 |
InChI 键 |
HGRHCVKYWPUJJT-LJAQVGFWSA-N |
手性 SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
规范 SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。